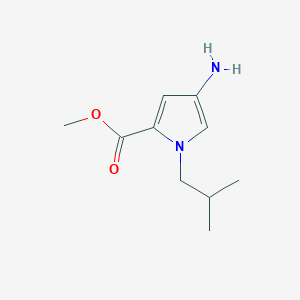

Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

methyl 4-amino-1-(2-methylpropyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-7(2)5-12-6-8(11)4-9(12)10(13)14-3/h4,6-7H,5,11H2,1-3H3 |

InChI Key |

ZOIYISFIWZJXKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate typically involves the condensation of appropriate amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups onto the pyrrole ring.

Scientific Research Applications

Methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-isobutyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 4-amino-1-isobutyl-1H-pyrrole-2-carboxylate, we compare it with analogous pyrrole-based esters and amino-substituted heterocycles. Key compounds include:

Methyl 1H-pyrrole-2-carboxylate

- Structural Differences: Lacks the 4-amino and 1-isobutyl groups.

- Functional Impact: The absence of the amino group reduces hydrogen-bonding capacity, leading to weaker intermolecular interactions and lower melting points compared to the amino-substituted derivative. Crystallographic studies highlight reduced crystal packing efficiency .

Methyl 4-nitro-1-isobutyl-1H-pyrrole-2-carboxylate

- Substituent Effects: Replacing the amino group with a nitro group introduces strong electron-withdrawing effects, altering the compound’s electronic profile.

- Physicochemical Properties :

Methyl 4-amino-1H-pyrrole-2-carboxylate

- Impact of Isobutyl Group: The isobutyl substituent in the target compound enhances lipophilicity (logP ≈ 2.1 vs. 0.8 for the non-alkylated analog), improving membrane permeability in biological assays .

- Crystal Packing: The isobutyl group introduces steric hindrance, reducing π-π stacking interactions observed in the unsubstituted analog. Hydrogen-bonding networks involving the amino group remain dominant, as validated by graph-set analysis .

Tabulated Comparison of Key Properties

Biological Activity

Methyl 4-amino-1-isobutyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrole derivatives, characterized by a pyrrole ring substituted with various functional groups. This structure is significant for its biological activity, particularly in targeting specific pathways in disease processes.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds in this class have shown potential as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, studies have demonstrated that certain derivatives can induce apoptosis by modulating the expression of Bcl-2 and Bax proteins, which are critical regulators of the apoptotic pathway .

- Anti-inflammatory Effects : Some derivatives have been identified as inhibitors of key inflammatory pathways. For example, they can inhibit the phosphorylation of HSP27 and reduce TNF-alpha release in response to lipopolysaccharide (LPS) stimulation, indicating their potential for treating inflammatory diseases .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound and its analogs. Below is a summary of key findings:

These studies highlight the compound's potential across various therapeutic areas, including oncology and infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

- Substituents on the Pyrrole Ring : The introduction of electron-withdrawing groups can enhance anti-TB activity while maintaining low cytotoxicity .

- Amide Modifications : Adjustments to the amide portion have been linked to increased potency against specific targets, such as MmpL3 in Mycobacterium tuberculosis .

Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise for:

- Cancer Therapy : By targeting cell cycle regulation and apoptosis pathways.

- Infectious Disease Treatment : Particularly in developing new therapies for tuberculosis and viral infections.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-amino-1-isobutyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling reactions of substituted pyrrole precursors. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate are synthesized via acylation using carbonyl chlorides under controlled conditions (e.g., 45–95% yields depending on substituents) . Optimizing yields requires:

- Temperature Control : Maintaining 0–25°C during acylation to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Using HATU or similar coupling agents to improve efficiency .

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., δ 12.52 ppm for NH in DMSO-d6) and ester/carboxylate groups .

- ESI-MS : For molecular ion verification (e.g., m/z 309.3 for analogous ethyl esters) .

- HPLC-PDA : Assess purity (>95% required for pharmacological studies) .

- FT-IR : Identify amino (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .

Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals (FMOs) : Predict sites of nucleophilic/electrophilic attack via HOMO-LUMO gaps .

- Electrostatic Potential Maps : Visualize charge distribution to guide derivatization (e.g., amino group as a nucleophilic center) .

- Solvent Effects : Use COSMO-RS to model solvation energies and stability in polar media .

- Reaction Pathways : Simulate intermediates in acylation or substitution reactions to optimize synthetic routes .

Advanced: How should researchers resolve contradictions in biological activity data for pyrrole derivatives like this compound?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize discrepancies .

- Structural Confounders : Compare substituent effects; e.g., isobutyl vs. methyl groups may alter bioavailability .

- Dose-Response Analysis : Use IC50/EC50 curves to differentiate true activity from artifacts .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Advanced: What strategies are effective for crystallizing this compound, and how is its crystal structure refined?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., EtOH/H2O) to induce slow crystallization .

- SHELX Suite : Refine structures via SHELXL (for small molecules) or SHELXD (for twinned crystals) by iterating over intensity data (e.g., R1 < 0.05) .

- Hydrogen Bonding Analysis : Identify NH···O interactions to stabilize the lattice .

- TWIN Laws : Apply for non-merohedral twinning using HKLF5 format in SHELXL .

Basic: How can salt forms (e.g., hydrochloride) of this compound improve solubility and stability?

Methodological Answer:

- Salt Formation : React with HCl in anhydrous Et2O to precipitate the hydrochloride salt .

- Solubility Testing : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Characterization : Use XRD to confirm salt formation and DSC for melting point analysis .

Advanced: What role does the isobutyl group play in the pharmacological activity of this compound?

Methodological Answer:

- Lipophilicity : The isobutyl group increases logP, enhancing membrane permeability (measure via shake-flask method) .

- Steric Effects : Bulkier substituents may hinder binding to flat enzymatic pockets (e.g., kinases) .

- Metabolic Stability : Assess using liver microsomes; isobutyl groups often reduce CYP450-mediated oxidation .

- SAR Studies : Synthesize analogs (e.g., methyl, ethyl substituents) and compare IC50 values .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar byproducts using EtOAc/H2O .

- Flash Chromatography : Use silica gel with 20–50% EtOAc in hexane .

- Recrystallization : Optimize solvent pairs (e.g., CHCl3/hexane) for high-purity crystals .

- HPLC Prep : Reverse-phase C18 columns with MeOH/H2O gradients for challenging separations .

Advanced: How can researchers validate the mechanism of action of this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies : Determine Ki values via Lineweaver-Burk plots under varied substrate concentrations .

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites .

- Mutagenesis : Engineer enzymes with altered residues (e.g., catalytic triad mutants) to confirm binding .

- SPR/BLI : Measure real-time binding affinity and kinetics .

Advanced: What are the best practices for handling and storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .

- Stability Monitoring : Conduct periodic HPLC analyses (e.g., every 3 months) .

- Lyophilization : For hygroscopic samples, lyophilize and store as a powder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.